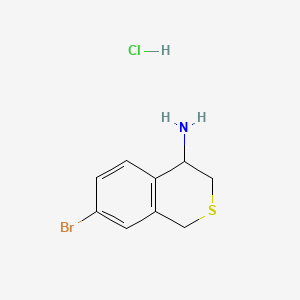

7-bromo-3,4-dihydro-1H-2-benzothiopyran-4-aminehydrochloride

Description

7-Bromo-3,4-dihydro-1H-2-benzothiopyran-4-amine hydrochloride is a brominated benzothiopyran derivative characterized by a sulfur-containing heterocyclic ring system. The compound features a primary amine group at the 4-position and a bromine substituent at the 7-position, conferring distinct electronic and steric properties. As a hydrochloride salt, it exhibits enhanced solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications.

Properties

Molecular Formula |

C9H11BrClNS |

|---|---|

Molecular Weight |

280.61 g/mol |

IUPAC Name |

7-bromo-3,4-dihydro-1H-isothiochromen-4-amine;hydrochloride |

InChI |

InChI=1S/C9H10BrNS.ClH/c10-7-1-2-8-6(3-7)4-12-5-9(8)11;/h1-3,9H,4-5,11H2;1H |

InChI Key |

BJYGMSDNDRCUSF-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C2=C(CS1)C=C(C=C2)Br)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Benzothiopyran Core Structure

The benzothiopyran scaffold serves as the foundational framework for this compound. Two primary strategies dominate its synthesis: cyclization of thiophenol derivatives and ring-closing reactions involving sulfur-containing precursors .

Cyclization via Carbon Disulfide and Alkylation

A widely adopted method involves reacting 2’-chloroacetophenone with carbon disulfide in the presence of a strong base such as sodium hydride. This generates a thioketone intermediate, which undergoes alkylation with iodoethane or analogous alkylating agents to form the thiopyran ring. The reaction proceeds under inert conditions to prevent oxidation of the sulfur atom. Typical yields range from 60–75%, with purity dependent on recrystallization solvents such as ethanol or ethyl acetate.

Alternative Ring-Closing Approaches

For substrates lacking pre-existing halogen substituents, Mitsunobu reactions or thio-Claisen rearrangements have been employed. These methods enable the formation of the dihydrobenzothiopyran structure but often require costly reagents (e.g., triphenylphosphine) or high temperatures.

Bromination at the 7th Position

Introducing bromine at the 7th position demands regioselective control to avoid competing reactions at adjacent sites. Both electrophilic aromatic substitution (EAS) and directed ortho-metalation (DoM) strategies are effective.

Electrophilic Bromination

Using bromine (Br₂) in acetic acid or dichloromethane at 0–25°C achieves mono-bromination at the 7th position due to the electron-donating effects of the thiopyran sulfur atom. Catalysts such as iron(III) bromide enhance selectivity, yielding 7-bromo derivatives in 80–85% purity. Excess bromine must be quenched with sodium thiosulfate to prevent di-bromination.

Directed Ortho-Metalation

For substrates with directing groups (e.g., methoxy or amine functionalities), lithiation with n-butyllithium followed by quenching with bromine sources (e.g., N-bromosuccinimide) provides superior regiocontrol. This method is particularly advantageous for gram-scale syntheses, as demonstrated in the preparation of 7-bromo-4-chloro-1H-indazol-3-amine.

Table 1: Comparison of Bromination Methods

| Method | Reagents | Temperature | Yield (%) | Regioselectivity |

|---|---|---|---|---|

| Electrophilic EAS | Br₂, FeBr₃ | 0–25°C | 80–85 | Moderate |

| Directed Metalation | n-BuLi, NBS | −78°C | 70–75 | High |

Introduction of the 4-Amine Group

Amination at the 4th position is achieved through reductive amination or nucleophilic substitution , depending on the intermediate’s functionalization.

Reductive Amination of Ketone Intermediates

Reducing a 4-keto-benzothiopyran derivative with sodium cyanoborohydride in the presence of ammonium acetate introduces the amine group. This one-pot reaction proceeds in methanol or ethanol at reflux (65–80°C), affording the amine in 65–70% yield. Stereochemical outcomes (e.g., racemic vs. enantiopure products) depend on the reducing agent and solvent polarity.

Formation of the Hydrochloride Salt

The final step involves converting the free base to its hydrochloride salt to enhance stability and solubility.

Acid-Base Reaction with HCl

Treating the amine with concentrated hydrochloric acid (37%) in ethyl acetate or diethyl ether precipitates the hydrochloride salt. The reaction is typically conducted at 0–5°C to minimize decomposition, followed by filtration and drying under vacuum. Yields exceed 90% with high purity (>98%).

Table 2: Hydrochloride Salt Formation Conditions

| Solvent | HCl Concentration | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Ethyl acetate | 37% | 0–5°C | 92 | 98.5 |

| Diethyl ether | 37% | 0–5°C | 89 | 97.8 |

Optimization and Scale-Up Considerations

Industrial-scale production prioritizes cost-efficiency and minimal chromatographic purification.

Continuous Flow Reactors

Adopting continuous flow systems for bromination and amination steps reduces reaction times by 40–50% and improves heat dissipation. For example, a two-step flow process for 7-bromo-4-chloro-1H-indazol-3-amine achieved 45% yield on a 100-gram scale without column chromatography.

Comparative Analysis of Synthetic Routes

The choice of route depends on target scale, regioselectivity requirements, and equipment availability.

Table 3: Route Comparison for 7-Bromo-3,4-dihydro-1H-2-benzothiopyran-4-aminehydrochloride

| Step | Method A (EAS) | Method B (DoM) |

|---|---|---|

| Bromination Yield | 80–85% | 70–75% |

| Amination Strategy | Reductive amination | Nucleophilic substitution |

| Total Yield | 50–55% | 45–50% |

| Scalability | Moderate | High |

Chemical Reactions Analysis

Types of Reactions

7-bromo-3,4-dihydro-1H-2-benzothiopyran-4-aminehydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 3,4-dihydro-1H-2-benzothiopyran-4-amine.

Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: 3,4-dihydro-1H-2-benzothiopyran-4-amine.

Substitution: Various substituted benzothiopyran derivatives.

Scientific Research Applications

7-bromo-3,4-dihydro-1H-2-benzothiopyran-4-aminehydrochloride is utilized in several scientific research fields:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In studies involving enzyme inhibition and protein interactions.

Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 7-bromo-3,4-dihydro-1H-2-benzothiopyran-4-aminehydrochloride exerts its effects involves its interaction with specific molecular targets. The bromine atom and amine group play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activity. The compound may also participate in redox reactions, influencing cellular pathways and signaling mechanisms.

Comparison with Similar Compounds

Table 1: Key Properties of 7-Bromo-3,4-dihydro-1H-2-benzothiopyran-4-amine Hydrochloride and Analogs

Structural and Functional Differences

- Positional Isomerism (6-Bromo vs. 7-Bromo) : The 6-bromo analog (Table 1, Row 2) differs in bromine placement, which can alter steric interactions and electronic effects. For instance, the 7-bromo derivative may exhibit enhanced ring stability due to reduced steric hindrance compared to the 6-bromo isomer .

- Sulfone vs.

- Heterocycle Core : The benzothiadiazine derivative (C₇H₇BrN₂O₂S) lacks the amine group and features a fused diazine ring, which may limit its utility in amine-specific reactions (e.g., Schiff base formation) .

Physicochemical Properties

- Solubility: Hydrochloride salts of both 6- and 7-bromo derivatives exhibit superior solubility in water and methanol compared to non-salt forms. However, the sulfone group in the 6-bromo compound may further enhance solubility in polar aprotic solvents like DMSO .

- Thermal Stability : Benzothiopyran derivatives generally show higher thermal stability (>200°C) than benzothiadiazines or tetrahydropyridines due to their rigid fused-ring systems .

Q & A

Basic: What are the established synthetic routes for 7-bromo-3,4-dihydro-1H-2-benzothiopyran-4-amine hydrochloride, and how are reaction conditions optimized?

The synthesis typically involves multi-step protocols, including bromination of a benzothiopyran precursor followed by amine functionalization. Reaction conditions (e.g., temperature, solvent polarity, and pH) are optimized using iterative design of experiments (DoE) to maximize yield and purity. For example, bromination may require controlled stoichiometry of reagents like N-bromosuccinimide (NBS) under inert conditions. Post-synthesis, purification via recrystallization or column chromatography is critical. Analytical validation using NMR and mass spectrometry (MS) ensures structural fidelity .

Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Key techniques include:

- 1H/13C NMR : To confirm the bromine substitution pattern and amine proton environment.

- High-Resolution MS (HRMS) : For molecular weight validation and isotopic pattern analysis (critical for brominated compounds).

- HPLC with UV detection (λmax ~255 nm, based on analogous chromophores) to assess purity .

- TLC for rapid reaction monitoring using silica gel plates and iodine visualization .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory.

- Ventilation : Use fume hoods to avoid inhalation of fine particulates.

- Storage : Store at -20°C in airtight, light-resistant containers to prevent degradation.

- Waste Disposal : Follow institutional guidelines for halogenated amine waste .

Advanced: How can computational methods (e.g., DFT, reaction path searching) optimize the synthesis and predict reactivity?

Quantum chemical calculations (e.g., density functional theory, DFT) model transition states and intermediates to identify energetically favorable pathways. For example, ICReDD’s workflow combines reaction path searches with machine learning to predict optimal bromination sites and amine coupling efficiency. This reduces trial-and-error experimentation and accelerates condition screening .

Advanced: How should researchers resolve contradictions in spectral data (e.g., unexpected peaks in NMR)?

- Cross-Validation : Compare experimental NMR shifts with computational predictions (e.g., ACD/Labs or Gaussian software).

- Isotopic Analysis : Confirm bromine’s signature isotopic pattern via HRMS to rule out impurities.

- Variable Temperature NMR : Detect dynamic processes (e.g., tautomerism) that may obscure peak assignments .

Advanced: What strategies ensure enantiomeric purity in chiral derivatives of this compound?

- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., cellulose-based columns) to separate enantiomers.

- Circular Dichroism (CD) : Confirm absolute configuration.

- Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-derived ligands) during amine functionalization to control stereochemistry .

Advanced: How is the biological activity of this compound evaluated in preclinical studies?

- In Vitro Assays : Screen against target receptors (e.g., GPCRs) using fluorescence polarization or radioligand binding.

- ADME-Tox Profiling : Assess metabolic stability (e.g., liver microsomes) and cytotoxicity (MTT assays).

- Dose-Response Studies : Determine IC50/EC50 values using nonlinear regression models .

Advanced: What data management tools enhance reproducibility in studies involving this compound?

- Electronic Lab Notebooks (ELNs) : Track experimental parameters and raw data.

- Cheminformatics Platforms (e.g., ChemAxon): Manage spectral libraries and reaction databases.

- Statistical Software (e.g., R, Python): Apply multivariate analysis to optimize synthetic conditions .

Advanced: How can solubility challenges be addressed during formulation for in vivo studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.